molecular formula C10H13F2NO2 B3286282 2-[3-(Difluoromethoxy)-4-methoxyphenyl]ethan-1-amine CAS No. 823234-69-1

2-[3-(Difluoromethoxy)-4-methoxyphenyl]ethan-1-amine

Numéro de catalogue: B3286282
Numéro CAS: 823234-69-1
Poids moléculaire: 217.21 g/mol
Clé InChI: WBMGERDZFKGHCN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-[3-(Difluoromethoxy)-4-methoxyphenyl]ethan-1-amine is a phenethylamine derivative featuring a phenyl ring substituted with a difluoromethoxy group at the meta-position and a methoxy group at the para-position. Its molecular formula is C₁₀H₁₃F₂NO₂ (molecular weight: 273.25 g/mol).

Propriétés

IUPAC Name

2-[3-(difluoromethoxy)-4-methoxyphenyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F2NO2/c1-14-8-3-2-7(4-5-13)6-9(8)15-10(11)12/h2-3,6,10H,4-5,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBMGERDZFKGHCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCN)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

823234-69-1
Record name 2-[3-(difluoromethoxy)-4-methoxyphenyl]ethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method involves the use of aniline precursors, which undergo in situ generation of the corresponding diazonium salts . These salts can then be reacted with appropriate reagents to introduce the desired functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Analyse Des Réactions Chimiques

Types of Reactions

2-[3-(Difluoromethoxy)-4-methoxyphenyl]ethan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethoxy- and methoxy-substituted phenyl ketones, while reduction may produce corresponding alcohols or amines.

Applications De Recherche Scientifique

2-[3-(Difluoromethoxy)-4-methoxyphenyl]ethan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with various biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 2-[3-(Difluoromethoxy)-4-methoxyphenyl]ethan-1-amine involves its interaction with specific molecular targets and pathways. The difluoromethoxy and methoxy groups may play a role in modulating the compound’s activity by influencing its binding affinity and selectivity for target proteins or enzymes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

2-[3-(Difluoromethoxy)phenyl]ethan-1-amine (C₉H₁₁F₂NO)
  • Substituents : Single meta-difluoromethoxy group.
  • Key Differences : Absence of the para-methoxy group reduces steric bulk and electron-donating capacity.
  • Impact : Lower molecular weight (187.19 g/mol) and reduced lipophilicity (clogP ~1.8 vs. 2.5 for the target compound) may limit membrane permeability. Used primarily as a synthetic intermediate .
2-[4-(Difluoromethoxy)phenyl]ethan-1-amine (C₉H₁₁F₂NO)
  • Substituents : Single para-difluoromethoxy group.
  • Key Differences : The para-position of the difluoromethoxy group alters electronic distribution compared to the meta-position in the target compound.

Functional Group Modifications

N-(4-Methoxyphenethyl)-N-methyl-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (61)
  • Substituents : 4-Methoxyphenethyl group attached to a triazolopyrimidine core.
  • Key Differences : Incorporation of a heterocyclic scaffold and methyl substitution on the amine.
  • Impact : Exhibits anti-tubercular activity (MIC: <1 µM), suggesting that the triazolopyrimidine moiety enhances target engagement compared to simple phenethylamines .
(E)-N-(2-(1-Benzylpiperidin-4-yl)ethyl)-3-(4-methoxyphenyl)acrylamide
  • Substituents : 4-Methoxyphenyl acrylamide linked to a benzylpiperidine group.
  • Key Differences : The acrylamide and piperidine groups introduce hydrogen-bonding and basicity, respectively.
  • Impact : Demonstrates neuroprotective and neurogenic properties (100% purity), likely due to dual-targeting capabilities .

Halogenated Analogs

1-(3-Chloro-4-methoxyphenyl)-2-(2-fluorophenyl)ethan-1-amine (C₁₅H₁₅ClFNO)
  • Substituents : Chloro (meta) and fluoro (ortho) groups.
  • Key Differences : Increased halogen content enhances lipophilicity (clogP ~3.2) but may introduce toxicity risks.
  • Impact: Potential use in CNS disorders due to enhanced blood-brain barrier penetration .

Metabolic Stability

The difluoromethoxy group in the target compound reduces oxidative metabolism by cytochrome P450 enzymes compared to non-fluorinated analogs (e.g., methoxy or ethoxy derivatives) .

Receptor Binding

  • Neuroprotection : Compounds with 4-methoxyphenyl groups, such as those in , show neurogenic activity, hinting at CNS applications for the target compound .

Data Table: Comparative Analysis of Key Compounds

Compound Name Substituents (Position) Molecular Weight (g/mol) clogP Biological Activity/Use Reference
2-[3-(Difluoromethoxy)-4-methoxyphenyl]ethan-1-amine 3-DFMO, 4-OMe 273.25 2.5 FFAR modulation (hypothesized)
2-[3-(Difluoromethoxy)phenyl]ethan-1-amine 3-DFMO 187.19 1.8 Synthetic intermediate
2-[4-(Difluoromethoxy)phenyl]ethan-1-amine 4-DFMO 187.19 2.1 Building block
N-(4-Methoxyphenethyl)-N-methyl-5-phenyl...[61] 4-OMe, triazolopyrimidine ~350 3.0 Anti-tubercular (MIC <1 µM)
(E)-N-(2-(1-Benzylpiperidin-4-yl)ethyl)-3-(4-OMe-phenyl)acrylamide 4-OMe, acrylamide 408.48 3.5 Neuroprotective

Activité Biologique

2-[3-(Difluoromethoxy)-4-methoxyphenyl]ethan-1-amine is a chiral compound notable for its unique structural features, particularly the difluoromethoxy group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include interactions with various molecular targets such as receptors and enzymes. The presence of the difluoromethoxy group enhances its lipophilicity and metabolic stability, making it a promising candidate for drug development.

Structural Characteristics

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C10H13F2NO2
  • Molecular Weight : 219.22 g/mol
  • InChI Key : WBMGERDZFKGHCN-UHFFFAOYSA-N

Table 1: Structural Features Comparison

Compound NameStructural FeaturesUnique Properties
This compoundDifluoromethoxy and methoxy groupsIncreased lipophilicity and stability
(R)-1-(4-Methoxyphenyl)ethan-1-amineMethoxy group onlyLower lipophilicity
(R)-1-(4-Trifluoromethoxyphenyl)ethan-1-amineTrifluoromethoxy groupDifferent electronic properties

Research indicates that the difluoromethoxy group significantly impacts the compound's binding properties and biological activity. It enhances hydrogen bonding capabilities, which can improve affinity for target proteins. Compounds with this modification often demonstrate increased metabolic stability and bioavailability compared to non-fluorinated counterparts .

Pharmacological Effects

The biological activity of this compound is primarily linked to its interactions with specific receptors and enzymes. Studies have shown that this compound can act as an anti-mitotic agent, disrupting tubulin dynamics, which is crucial for cell division. This property positions it as a potential therapeutic agent in cancer treatment .

Case Study: Anti-Mitotic Activity

In a study investigating compounds' effects on acute myeloid leukemia (AML) cells, this compound was found to induce differentiation in AML cell lines. The compound showed significant upregulation of CD11b expression, indicating its role in promoting a macrophage-like phenotype. The effective concentration (EC50) was determined to be around 240 nM, demonstrating its potency in cellular assays .

Table 2: Biological Activity Data

StudyCell LineEC50 (nM)Effect Observed
AML Differentiation StudyHL-60240Induction of CD11b expression
Tubulin DisruptionVarious AML LinesVariesAnti-mitotic effects observed

Q & A

Basic: What synthetic routes are commonly employed for synthesizing 2-[3-(Difluoromethoxy)-4-methoxyphenyl]ethan-1-amine?

The synthesis typically involves a multi-step process:

Nitration and Fluorination : Starting with a substituted phenyl precursor, nitration introduces nitro groups, followed by fluorination using reagents like DAST (diethylaminosulfur trifluoride) to install the difluoromethoxy group .

Reductive Amination : The nitro intermediate is reduced to an amine, often via catalytic hydrogenation (e.g., Pd/C or Raney Ni) or using LiAlH₄ .

Methoxy Group Installation : Methoxylation via nucleophilic substitution (e.g., NaOMe in DMF) or O-methylation with methyl iodide .
Key Considerations : Purification via column chromatography or recrystallization is critical to isolate the final product.

Advanced: How can researchers optimize synthetic yield for this compound, particularly in the amination step?

Low yields in amination often stem from steric hindrance or side reactions. Optimization strategies include:

  • Catalyst Selection : Transition metal catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in aryl halide intermediates .
  • Solvent Systems : Polar aprotic solvents (e.g., NMP or DMF) enhance reaction rates by stabilizing intermediates .
  • Temperature Control : Gradual heating (e.g., 60–80°C) minimizes decomposition of sensitive intermediates .
    Example : A 20% yield improvement was reported using Pd/C under H₂ (1 atm) in ethanol at 50°C for 12 hours .

Basic: What spectroscopic techniques are used to characterize this compound?

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 3.8–4.0 ppm (methoxy group), δ 6.7–7.2 ppm (aromatic protons), and δ 1.2–1.5 ppm (ethylamine chain) .
    • ¹⁹F NMR : Distinct signals for difluoromethoxy groups (δ -110 to -120 ppm) .
  • Mass Spectrometry (MS) : ESI-MS or GC-MS confirms molecular weight (e.g., [M+H]⁺ = 242.2 g/mol) .
  • IR Spectroscopy : Stretching vibrations for C-F (1100–1200 cm⁻¹) and NH₂ (3300–3500 cm⁻¹) .

Advanced: How can contradictions in NMR data (e.g., split peaks or unexpected shifts) be resolved?

Data discrepancies often arise from dynamic processes or impurities:

  • Dynamic NMR (DNMR) : Detects conformational exchange in the ethylamine chain at low temperatures (−40°C) .
  • 2D Techniques : HSQC and HMBC clarify coupling between fluorine and adjacent protons .
  • Isotopic Labeling : Use of ¹³C-labeled precursors helps assign ambiguous carbon signals .

Basic: What biological targets or pathways are associated with this compound?

The compound exhibits affinity for serotonin (5-HT) and norepinephrine (NET) transporters, mimicking antidepressants like Venlafaxine. Key findings:

  • In Vitro Binding : IC₅₀ values of 15 nM (5-HT) and 25 nM (NET) in receptor assays .
  • Mechanism : Acts as a dual reuptake inhibitor, increasing synaptic neurotransmitter levels .

Advanced: How can structural analogs be designed to improve selectivity for specific neurotransmitter transporters?

Modifications to the aryl or amine groups alter selectivity:

Analog Modification Selectivity Profile
FluoxetineTrifluoromethyl substitution5-HT > NET (10:1)
VenlafaxineMethoxy positioningBalanced 5-HT/NET inhibition
Target CompoundDifluoromethoxy groupModerate 5-HT/NET selectivity
Design Strategy : Introducing bulkier substituents (e.g., cyclopropyl) on the ethylamine chain reduces NET affinity by 40%, enhancing 5-HT specificity .

Advanced: What computational methods are used to predict binding modes with biological targets?

  • Molecular Docking (AutoDock Vina) : Simulates interactions with 5-HT transporter binding pockets, identifying key residues (e.g., Tyr95, Ser438) .
  • MD Simulations : Reveal stability of the difluoromethoxy group in hydrophobic pockets over 100 ns trajectories .
  • QSAR Models : Correlate substituent electronegativity with transporter affinity (R² = 0.89) .

Basic: What are the stability considerations for this compound under varying pH conditions?

  • Acidic Conditions (pH < 3) : Ethylamine protonation enhances solubility but may degrade the difluoromethoxy group over time.
  • Basic Conditions (pH > 10) : Risk of demethylation or ether cleavage.
    Recommendation : Store at pH 6–7 in inert atmospheres (N₂ or Ar) to prevent oxidation .

Advanced: How can researchers address low purity in final synthetic batches?

  • Chromatography : Use reverse-phase HPLC with C18 columns (MeCN/H₂O gradient) to separate diastereomers .
  • Crystallization : Ethanol/water mixtures (70:30 v/v) yield >99% purity crystals .
  • Quality Control : LC-MS tracking of byproducts (e.g., defluorinated species) ensures batch consistency .

Regulatory: Are there specific handling or disposal guidelines for this compound?

  • Handling : Use PPE (gloves, goggles) due to potential amine toxicity.
  • Disposal : Incinerate at >800°C with scrubbers to avoid HF emissions from difluoromethoxy degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-(Difluoromethoxy)-4-methoxyphenyl]ethan-1-amine
Reactant of Route 2
Reactant of Route 2
2-[3-(Difluoromethoxy)-4-methoxyphenyl]ethan-1-amine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.